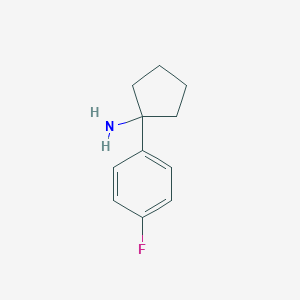

1-(4-Fluorophenyl)cyclopentanamine

Overview

Description

1-(4-Fluorophenyl)cyclopentanamine is a compound of interest in various fields of chemistry and medicine. It's particularly noted for its potential role in the study of NMDA receptors, which are critical in learning and memory processes and implicated in several neurodegenerative disorders.

Synthesis Analysis

A study by Christiaans et al. (2014) details the synthesis of a related compound, N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine, radiolabelled with carbon-11. This compound was synthesized with high yield and purity, demonstrating the feasibility of creating complex derivatives of 1-(4-Fluorophenyl)cyclopentanamine for research purposes (Christiaans et al., 2014).

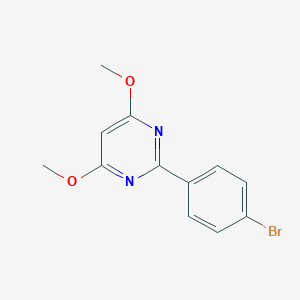

Molecular Structure Analysis

Several studies provide insights into the molecular structure of compounds similar to 1-(4-Fluorophenyl)cyclopentanamine. For example, Seo et al. (2011) analyzed a compound with a cyclopentyl ring and a 4-fluorophenyl ring, noting an envelope conformation and dihedral angles, which are crucial for understanding the three-dimensional structure and potential reactivity of such compounds (Seo et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of 1-(4-Fluorophenyl)cyclopentanamine-like compounds are complex. For instance, Satheeshkumar et al. (2020) describe the synthesis of a dispiro compound from a related molecule, highlighting the chemical reactivity and potential for creating diverse derivatives (Satheeshkumar et al., 2020).

Physical Properties Analysis

The physical properties of compounds like 1-(4-Fluorophenyl)cyclopentanamine can be gleaned from studies such as those by Choi et al. (2012), who explored the crystal structure and physical interactions in similar molecules. This analysis is crucial for understanding how these compounds may behave under different physical conditions (Choi et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and bonding patterns, of such compounds are essential for their potential applications. For example, research by Jasinski et al. (2012) on a similar compound provides insights into intermolecular interactions and bonding characteristics, which are fundamental to understanding the chemical behavior of 1-(4-Fluorophenyl)cyclopentanamine (Jasinski et al., 2012).

Scientific Research Applications

Antitumor Activity : One study synthesized a hydrophilic prodrug of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one, which showed excellent antitumor activity in a SKOV-3 xenograft nude mice model. The compound caused apoptotic effects in breast carcinoma cells via the accumulation of cyclin B1 (Chou et al., 2010).

Positron Emission Tomography (PET) Ligand : Another study developed a carbon-11 labelled compound as a PET ligand for the NR2B binding site of the NMDA receptor. The ligand showed potential for in vivo assessment of NMDA receptor bio-availability (Christiaans et al., 2014).

Chemical Characterization of Psychoactive Substances : Research on 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) included comprehensive analytical characterizations, important for differentiating between isomers of psychoactive substances (Dybek et al., 2019).

Synthesis of Enantiomerically Pure Compounds : Studies on the synthesis of enantiomerically pure [1, 2‐Diamino‐1‐(4‐fluorophenyl) propane]dichloroplatinum(II) complexes showed strong inhibitory effects on breast cancer cell lines, suggesting potential in cancer treatment (Dufrasne et al., 2002).

Neurokinin-1 Receptor Antagonist : A study on 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride highlighted its effectiveness in pre-clinical tests for emesis and depression (Harrison et al., 2001).

Antimicrobial and Antifungal Activity : A study on fluorophenyl-containing 1,2,4-triazoles demonstrated significant antimicrobial and antifungal activities, indicating their potential use as antimicrobial and antifungal agents (Бігдан, 2021).

Photocatalytic Oxidation in Environmental Applications : The photocatalytic oxidation of 5-fluorouracil, a commonly used antineoplastic drug, using UV/TiO2 was studied, demonstrating a pathway for the removal of pharmaceutical contaminants in water (Lin & Lin, 2014).

Mechanism of Action

The mechanism of action of “1-(4-Fluorophenyl)cyclopentanamine” is not specified in the search results. The mechanism of action generally refers to how a compound interacts with biological systems and produces its effects. This information is typically obtained through extensive biochemical and pharmacological studies .

Safety and Hazards

The safety information for “1-(4-Fluorophenyl)cyclopentanamine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .

properties

IUPAC Name |

1-(4-fluorophenyl)cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSPGNRTDZEXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160001-92-3 | |

| Record name | 1-(4-fluorophenyl)cyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

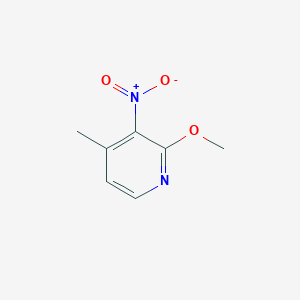

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI)](/img/structure/B66566.png)